molecular formula C6H4ClLiN2O2 B13454094 Lithium 2-(5-chloropyrazin-2-yl)acetate

Lithium 2-(5-chloropyrazin-2-yl)acetate

Cat. No.: B13454094
M. Wt: 178.5 g/mol
InChI Key: HUUMYYKFHZPOAK-UHFFFAOYSA-M
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Description

Lithium 2-(5-chloropyrazin-2-yl)acetate is an organic compound that features a lithium cation and a 2-(5-chloropyrazin-2-yl)acetate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2-(5-chloropyrazin-2-yl)acetate typically involves the reaction of 2-(5-chloropyrazin-2-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically obtained through crystallization and drying.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(5-chloropyrazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Lithium 2-(5-chloropyrazin-2-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium 2-(5-chloropyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(3-chloropyrazin-2-yl)acetate
  • Potassium 2-(5-chloropyrazin-2-yl)acetate
  • Lithium 2-(3-chloropyrazin-2-yl)acetate

Uniqueness

Lithium 2-(5-chloropyrazin-2-yl)acetate is unique due to its specific structure and the presence of the lithium cation. This uniqueness may contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C6H4ClLiN2O2

Molecular Weight

178.5 g/mol

IUPAC Name

lithium;2-(5-chloropyrazin-2-yl)acetate

InChI

InChI=1S/C6H5ClN2O2.Li/c7-5-3-8-4(2-9-5)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1

InChI Key

HUUMYYKFHZPOAK-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(N=CC(=N1)Cl)CC(=O)[O-]

Origin of Product

United States

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